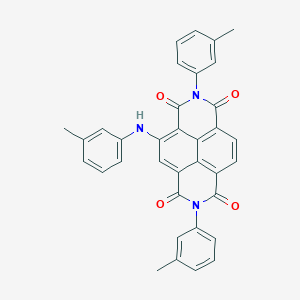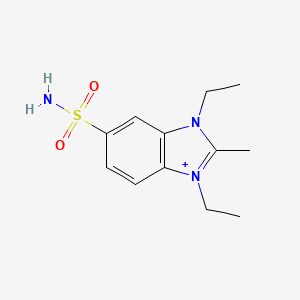
N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine: is an organic compound with a complex structure that includes multiple aromatic rings. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where a dibromo compound reacts with a naphthyl-containing boronic ester in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced aromatic amines.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific electronic properties .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being explored for potential biological activities, including as ligands in biochemical assays .
Industry: In the industrial sector, this compound is crucial in the production of OLEDs and other optoelectronic devices. Its ability to transport holes efficiently makes it a valuable component in the development of high-performance electronic devices .
Mécanisme D'action
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, enhancing its efficiency and performance . The molecular targets include the active layers of OLEDs, where it interacts with other organic materials to improve charge transport and device stability.
Comparaison Avec Des Composés Similaires
- N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N-(Naphthalen-1-yl)benzamide
Uniqueness: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine is unique due to its specific arrangement of aromatic rings, which provides distinct electronic properties. Compared to similar compounds, it offers better hole transport capabilities and stability in electronic devices .
Propriétés
Formule moléculaire |
C32H23N |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-(4-naphthalen-1-ylphenyl)-4-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H23N/c1-2-9-23(10-3-1)29-21-22-32(31-15-7-6-14-30(29)31)33-26-19-17-25(18-20-26)28-16-8-12-24-11-4-5-13-27(24)28/h1-22,33H |
Clé InChI |
XEPHFAXGYWTLOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)


![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)

![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)

![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
